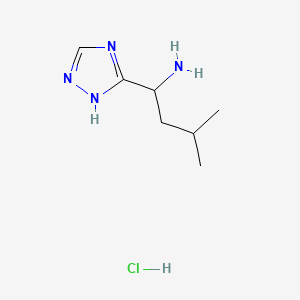
4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid is a compound that features a trifluoromethyl group, a hydroxy group, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of indole derivatives with trifluoromethyl ketones under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy compound .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoromethyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the indole moiety can interact with specific amino acid residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid
- Ethyl 4,4,4-trifluoro-3-hydroxybutyrate
- 4,4,4-Trifluoro-3-oxo-butyric acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H10F3NO3 |
|---|---|
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)11(19,5-10(17)18)8-6-16-9-4-2-1-3-7(8)9/h1-4,6,16,19H,5H2,(H,17,18) |
Clave InChI |
LPFGRWMQZHZDNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


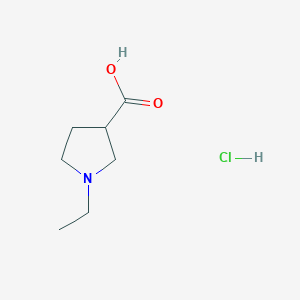
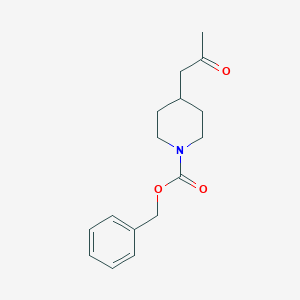
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)
![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
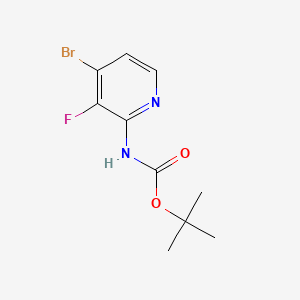

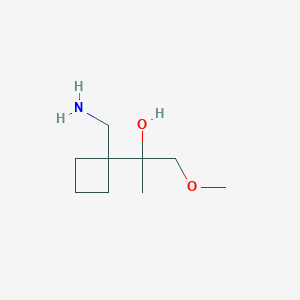
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
